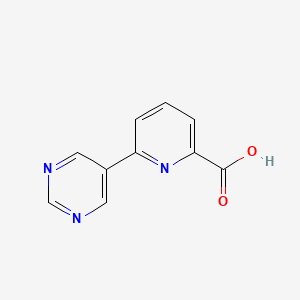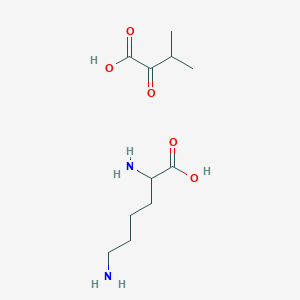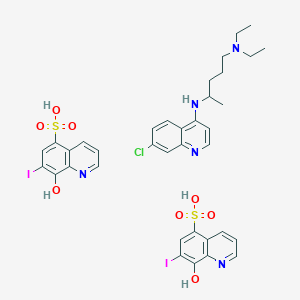![molecular formula C12H11NO2S B15126621 5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chuangxinmycin is an antibiotic isolated from the microorganism Actinoplanes tsinanensis in the 1970s. It possesses a unique indole-dihydrothiopyran heterocyclic skeleton . Chuangxinmycin has demonstrated in vitro antibacterial activity and in vivo efficacy in mouse infection models, as well as preliminary clinical trials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of Chuangxinmycin involves a series of biochemical reactions. The biosynthetic gene cluster responsible for its production has been identified and cloned . The process includes the conversion of L-tryptophan to seco-chuangxinmycin through various biochemical steps, utilizing a sulfur transfer system .
Industrial Production Methods
Industrial production of Chuangxinmycin can be achieved through fermentation processes using Actinoplanes tsinanensis. The fermentation and isolation procedures involve cultivating the microorganism under specific conditions to maximize the yield of Chuangxinmycin .
Analyse Chemischer Reaktionen
Types of Reactions
Chuangxinmycin undergoes several types of chemical reactions, including:
Oxidation: Involves the formation of the dihydrothiopyran ring.
Sulfur Transfer: A unique sulfur-transfer reaction catalyzed by a deubiquitinase-like sulfurtransferase.
Common Reagents and Conditions
Common reagents used in the synthesis of Chuangxinmycin include sulfur carrier proteins and cytochrome P450 enzymes . The reaction conditions typically involve enzymatic catalysis under controlled temperature and pH.
Major Products
The major product formed from these reactions is Chuangxinmycin itself, characterized by its indole-dihydrothiopyran skeleton .
Wissenschaftliche Forschungsanwendungen
Chuangxinmycin has a wide range of scientific research applications:
Wirkmechanismus
Chuangxinmycin exerts its effects by selectively inhibiting bacterial tryptophanyl-tRNA synthetase . This inhibition disrupts protein synthesis in bacteria, leading to their death. The molecular targets involved include the active site of the tryptophanyl-tRNA synthetase enzyme .
Vergleich Mit ähnlichen Verbindungen
Chuangxinmycin is unique due to its indole-dihydrothiopyran skeleton and selective inhibition of bacterial tryptophanyl-tRNA synthetase . Similar compounds include:
Selenocysteine: An organoselenium compound with distinct chemical properties.
Selenomethionine: Another organoselenium compound with unique biological functions.
Chuangxinmycin stands out due to its specific sulfur incorporation mechanism and its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C12H11NO2S |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15) |
InChI-Schlüssel |
DKHFLDXCKWDVMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)



![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)
![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)


